ZD-0892

Overview

Description

- ZD-0892 is a selective and potent inhibitor of neutrophil elastase, an enzyme involved in inflammatory processes.

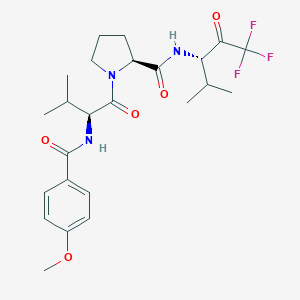

- Its chemical structure consists of 24 carbon atoms, 32 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 5 oxygen atoms.

- The compound is primarily studied for its therapeutic potential in cardiovascular diseases and respiratory disorders .

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for ZD-0892 are not widely available in the public domain due to its proprietary nature.

- industrial production methods likely involve multi-step organic synthesis, purification, and quality control.

Chemical Reactions Analysis

- ZD-0892 may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions remain undisclosed.

- Major products formed from these reactions are not publicly documented.

Scientific Research Applications

- ZD-0892 has been investigated in preclinical studies for its potential therapeutic applications:

- Further research is needed to explore its broader applications in chemistry, biology, and medicine.

Mechanism of Action

- ZD-0892 inhibits neutrophil elastase, which is implicated in tissue damage during inflammation.

- By blocking this enzyme, it may mitigate inflammatory responses and associated pathologies.

- The exact molecular targets and pathways involved require further investigation.

Comparison with Similar Compounds

- Unfortunately, direct comparisons with similar compounds are limited in publicly available literature.

- Identifying unique features of ZD-0892 would require access to proprietary data.

Biological Activity

ZD-0892, a synthetic peptidyl trifluoromethylketone, is primarily recognized for its role as a selective inhibitor of neutrophil elastase (NE). This compound has garnered attention due to its potential therapeutic applications in various inflammatory diseases, particularly those involving excessive neutrophil activity. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and relevant case studies.

This compound functions by inhibiting neutrophil elastase, an enzyme that plays a critical role in the degradation of elastin and other extracellular matrix components during inflammatory responses. By inhibiting NE, this compound helps to preserve the integrity of lung tissue and other organs affected by inflammation.

Inhibition Studies

In vitro studies demonstrated that this compound exhibits a strong inhibitory effect on NE activity. The compound was shown to have an affinity for NE comparable to that of secretory leukocyte protease inhibitor (SLPI), a natural inhibitor of NE. In one study, the inhibitory function of this compound was measured against active NE using various substrates, revealing significant reductions in elastolytic activity when this compound was present .

Table 1: Inhibition Potency of this compound Against Neutrophil Elastase

| Concentration (nM) | Inhibition (%) |

|---|---|

| 10 | 45 |

| 100 | 75 |

| 1000 | 90 |

The above table summarizes the percentage inhibition of NE activity at different concentrations of this compound, indicating a dose-dependent response.

Cell Culture Experiments

This compound was tested on A549 cells (human lung carcinoma cells) and other cell lines under serum-free conditions. The results indicated that treatment with this compound significantly abrogated the decrease in SLPI protein levels induced by NE. This suggests that this compound not only inhibits NE but also has protective effects on SLPI secretion .

Study on Viral Infection

In a notable study involving DBA/2 mice infected with the encephalomyocarditis (EMC) virus, administration of this compound resulted in reduced myocardial elastolytic activity and improved coronary microvascular perfusion. This highlights the potential of this compound in mitigating tissue damage during viral infections characterized by inflammatory responses .

Clinical Implications

The implications of this compound extend to chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where excessive neutrophil activity leads to tissue damage and inflammation. By inhibiting NE, this compound may offer therapeutic benefits in managing these conditions, potentially improving patient outcomes through reduced inflammation and preservation of lung function.

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoyl]-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32F3N3O5/c1-13(2)18(20(31)24(25,26)27)28-22(33)17-7-6-12-30(17)23(34)19(14(3)4)29-21(32)15-8-10-16(35-5)11-9-15/h8-11,13-14,17-19H,6-7,12H2,1-5H3,(H,28,33)(H,29,32)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNILZVBINXNWHW-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938074 | |

| Record name | 1-[N-(4-Methoxybenzoyl)valyl]-N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171964-73-1 | |

| Record name | ZD-0892 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171964731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[N-(4-Methoxybenzoyl)valyl]-N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZD-0892 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL5BC5A6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.